(1-Allylpyrrolidin-2-yl)methanamine

PET imaging Dopamine D2 receptor Radioligand binding

1-(2-Propen-1-yl)-2-pyrrolidinemethanamine, commonly referred to as (1-Allylpyrrolidin-2-yl)methanamine, is a chiral pyrrolidine building block that combines an N-allyl substituent with a primary aminomethyl group. It is procured both as a racemic mixture (CAS 26116-13-2, typically ≥95% purity) and as the enantiopure (S)-isomer (CAS 66411-51-6).

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 26116-13-2
Cat. No. B150781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Allylpyrrolidin-2-yl)methanamine
CAS26116-13-2
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC=CCN1CCCC1CN
InChIInChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2
InChIKeyHTGKTSVPJJNEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1-Allylpyrrolidin-2-yl)methanamine (CAS 26116-13-2) is a Non-Substitutable Intermediate for Targeted Pharmaceutical Synthesis


1-(2-Propen-1-yl)-2-pyrrolidinemethanamine, commonly referred to as (1-Allylpyrrolidin-2-yl)methanamine, is a chiral pyrrolidine building block that combines an N-allyl substituent with a primary aminomethyl group [1]. It is procured both as a racemic mixture (CAS 26116-13-2, typically ≥95% purity) and as the enantiopure (S)-isomer (CAS 66411-51-6). The compound is formally recognized as the key amine intermediate in the synthesis of the antiemetic drug Alizapride [2] and, in its (S)-form, as the essential chiral precursor for the high-affinity dopamine D2/D3 PET imaging agent 18F-fallypride [3].

Generic N-Substituted Pyrrolidine Intermediates Cannot Replicate the Allyl-Specific Pharmacophore


The N-allyl moiety in this compound is not a generic lipophilic appendage; it is a defining structural element that directly governs receptor binding affinity in the final drug candidates. A direct head-to-head comparison shows that removal of the allyl group—as in norfallypride—causes a >20,000-fold loss in dopamine D2 receptor affinity [1]. Consequently, substituting (1-Allylpyrrolidin-2-yl)methanamine with a simpler N-alkyl analog (e.g., N-methyl- or N-ethyl-2-aminomethylpyrrolidine) or an N-benzyl derivative would preclude access to the pharmacophore required for high-potency benzamide drugs. Purity or cost advantages of alternative pyrrolidine intermediates cannot compensate for this fundamental structural deficit.

Quantitative Differentiation of (1-Allylpyrrolidin-2-yl)methanamine: Head-to-Head and Cross-Study Comparisons


Receptor Binding Affinity: Fallypride (Allyl-Substituted) vs. Norfallypride (Des-Allyl)

The N-allyl group is indispensable for high-affinity dopamine D2 receptor binding. Fallypride, which incorporates the (S)-(1-Allylpyrrolidin-2-yl)methanamine scaffold, exhibits a Ki value of 0.03 nM for the dopamine D2 receptor [1]. In contrast, norfallypride—the direct des-allyl analog—shows an IC50 of 0.63 μM for displacing 18F-fallypride from rat brain slices [2]. This represents an approximately 21,000-fold loss in binding potency when the allyl substituent is absent.

PET imaging Dopamine D2 receptor Radioligand binding

Synthetic Yield: Industrial Patent Route vs. Laboratory L-Prolinamide Route vs. Legacy Chiral Pool Route

The compound can be manufactured with widely differing yields depending on the synthetic strategy. A process disclosed in US3849442A (dimethyl sulfate–nitromethane route) delivers 1-allyl-2-aminomethyl pyrrolidine in 61% isolated yield [1]. An alternative L-prolinamide-based route, which provides the enantiopure (S)-isomer required for 18F-fallypride, achieves an overall yield of 50% [2]. For comparison, a legacy chiral pool route described in US5300660 yields a related 1-substituted 2-aminomethylpyrrolidine in only approximately 35% [3], highlighting that choice of intermediate and pre-installed functionality dramatically impact process efficiency.

Process chemistry Pharmaceutical intermediate Synthetic route selection

Enantiomeric Purity: (S)-Enantiomer (CAS 66411-51-6) vs. Racemate (CAS 26116-13-2) for PET Tracer Production

For PET imaging agent synthesis, the (S)-enantiomer is mandatory. The racemic mixture (CAS 26116-13-2, ≥95% chemical purity) is unsuitable because it would generate diastereomeric products with undefined pharmacological profiles. The L-prolinamide route yields the (S)-enantiomer with >98% enantiomeric excess [1], meeting clinical radiopharmaceutical specifications. Suppliers explicitly segregate CAS 26116-13-2 (racemic mixture) from CAS 66411-51-6 (enantiopure (S)-form), and procurement of the incorrect CAS number directly leads to material that fails identity and purity criteria for GMP radiolabeling.

Chiral resolution Enantiomeric excess Radiochemistry

High-Value Application Scenarios for (1-Allylpyrrolidin-2-yl)methanamine Based on Verified Differentiation Evidence


Synthesis of High-Affinity Dopamine D2/D3 PET Imaging Agents (e.g., 18F-Fallypride)

The (S)-enantiomer of (1-Allylpyrrolidin-2-yl)methanamine is the only precursor that delivers the sub-nanomolar D2 receptor affinity required for clinical PET imaging [1]. The quantitative evidence demonstrates that the allyl group is structurally essential for the Ki = 0.03 nM binding, and only the >98% ee enantiomeric form meets GMP specifications for radiotracer production [2].

Manufacture and Quality Control of the Antiemetic Drug Alizapride

This intermediate is the defined amine component in the condensation step to form Alizapride, a dopamine antagonist used for chemotherapy-induced nausea [3]. Regulatory-compliant production requires the intermediate to be traceable to reference standards; substituting an isomeric or non-allyl amine would yield a different molecule outside the approved drug master file [4].

Stereoconservative Synthesis of Chiral Benzamide Libraries for CNS Drug Discovery

The compound's chiral pyrrolidine core with the N-allyl handle enables access to a series of substituted benzamides for SAR studies. The documented yield advantage of the patent route (61%) over legacy routes (35%) supports cost-efficient library synthesis when multiple analogs are required [5]. Enantiopure procurement (CAS 66411-51-6) ensures that observed biological activity is attributable to a single stereoisomer.

Development of Analytical Methods and Pharmacopeial Reference Standards

(1-Allylpyrrolidin-2-yl)methanamine is already used as a fully characterized reference standard for Alizapride API, with traceability to USP and EP monographs [4]. This established role in analytical method validation provides a documented precedent for its procurement in regulated quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Allylpyrrolidin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.